molecular formula C20H21N3O2 B2751145 N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide CAS No. 904272-50-0

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide

Cat. No.: B2751145
CAS No.: 904272-50-0
M. Wt: 335.407
InChI Key: NFBKWMRKWSIWPZ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a complex organic compound with a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Isobutyramide Group: The isobutyramide group is introduced via an amide coupling reaction. This can be achieved by reacting the quinazoline derivative with isobutyryl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the quinazoline core, which can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or arylated quinazoline derivatives.

Scientific Research Applications

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.

    Isobutyramide derivatives: Compounds with the isobutyramide group also show comparable chemical reactivity and applications.

Uniqueness

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is unique due to the specific combination of the quinazoline core and the isobutyramide group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)19(24)22-17-10-9-15(11-13(17)3)23-14(4)21-18-8-6-5-7-16(18)20(23)25/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBKWMRKWSIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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